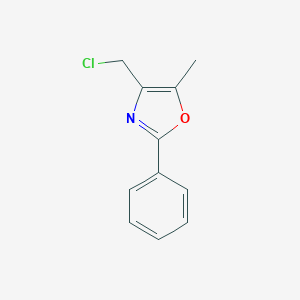

4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-8-10(7-12)13-11(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTKYTBWZTZPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430779 | |

| Record name | 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103788-61-0 | |

| Record name | 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103788-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Characterization of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole is a substituted oxazole derivative of interest in synthetic and medicinal chemistry. The oxazole ring is a key structural motif in numerous biologically active compounds. The presence of a reactive chloromethyl group at the 4-position makes this compound a versatile intermediate for the synthesis of a variety of derivatives through nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This guide provides a comprehensive overview of its characterization, including its synthesis, physicochemical properties, and spectroscopic data, based on available information and data from closely related analogs.

Chemical and Physical Properties

Specific experimental data for this compound is limited in publicly available literature. Therefore, data for the target compound is supplemented with information from analogous structures to provide a comparative context.

| Property | This compound | 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole (Analog) | 4-Methyl-5-phenyl-2-propyl-1,3-oxazole (Analog) |

| CAS Number | 103788-61-0[1] | 137090-44-9[2] | 651059-71-1[3] |

| Molecular Formula | C₁₁H₁₀ClNO[1] | C₁₂H₁₂ClNO[2] | C₁₃H₁₅NO[3] |

| Molecular Weight | 207.66 g/mol [1] | 221.68 g/mol [2] | 201.26 g/mol [3] |

| Appearance | Not Available | Solid | White crystalline solid[3] |

| Melting Point | Not Available | Not Available | 70-75 °C[3] |

| Boiling Point | Not Available | 350.6 ± 44.0 °C (Predicted)[2] | Not Available |

| Density | Not Available | 1.160 ± 0.06 g/cm³ (Predicted)[2] | Not Available |

Synthesis

A general synthetic route for this compound starting from benzaldehyde has been reported.[1] This multi-step reaction involves the formation of an intermediate which is subsequently cyclized and chlorinated.

General Synthetic Pathway

A plausible and widely used method for the synthesis of substituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization of 2-acylamino ketones.[4][5]

Caption: General workflow for the Robinson-Gabriel synthesis of oxazoles.

Experimental Protocol: Illustrative Robinson-Gabriel Synthesis

This is a generalized protocol and may require optimization for the specific synthesis of this compound.

-

Synthesis of the 2-Acylamino Ketone Intermediate: An appropriate α-haloketone is reacted with a primary amide (in this case, derived from benzaldehyde) in the presence of a base to form the corresponding 2-acylamino ketone.

-

Cyclodehydration: The 2-acylamino ketone is treated with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. The mixture is heated to effect cyclization to the oxazole ring.

-

Work-up and Purification: The reaction mixture is cooled and neutralized, followed by extraction with an organic solvent. The crude product is then purified by techniques such as column chromatography or recrystallization.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.9-8.1 | m | 2H | Aromatic (ortho-protons of phenyl ring) |

| ~7.4-7.6 | m | 3H | Aromatic (meta- and para-protons of phenyl ring) |

| ~4.6 | s | 2H | -CH₂Cl |

| ~2.4 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~161 | C2 (oxazole ring) |

| ~149 | C5 (oxazole ring) |

| ~138 | C4 (oxazole ring) |

| ~126-131 | Aromatic carbons (phenyl ring) |

| ~125 | Quaternary aromatic carbon (phenyl ring) |

| ~38 | -CH₂Cl |

| ~11 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1650-1600 | Strong | C=N stretch (oxazole ring) |

| ~1580-1450 | Medium-Strong | C=C stretch (aromatic and oxazole rings) |

| ~1100-1000 | Strong | C-O-C stretch (oxazole ring) |

| ~750-690 | Strong | C-Cl stretch and aromatic C-H bend |

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum is expected to show a molecular ion peak [M]⁺. Key fragmentation patterns would likely involve the loss of a chlorine radical (·Cl) followed by the chloromethyl group (-CH₂Cl). Fragmentation of the oxazole ring and the phenyl substituent would also be observed.

Chemical Reactivity

The chloromethyl group at the 4-position of the oxazole ring is the most reactive site for nucleophilic substitution, making this compound a valuable synthetic intermediate.

Caption: Nucleophilic substitution at the chloromethyl group.

Experimental Protocol: Illustrative Nucleophilic Substitution

This is a generalized protocol and requires optimization for specific nucleophiles.

-

Reaction Setup: this compound is dissolved in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).

-

Addition of Nucleophile: The desired nucleophile (e.g., an amine, alcohol, or thiol) is added to the solution, often in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the generated HCl.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated to facilitate the substitution. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired 4-substituted methyl-5-methyl-2-phenyl-1,3-oxazole derivative.

Applications in Research and Drug Development

Oxazole derivatives are known to exhibit a wide range of biological activities. While specific applications for this compound are not extensively documented, its utility as a synthetic intermediate allows for the generation of libraries of compounds for screening in drug discovery programs. The core structure is a feature in various pharmacologically active molecules, and the ability to introduce diverse side chains via the chloromethyl handle makes it a valuable building block for exploring structure-activity relationships.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a synthetic intermediate. While detailed characterization data for this specific molecule is sparse, this guide provides a framework for its synthesis, expected properties, and reactivity based on established chemical principles and data from analogous structures. Further research to fully characterize this compound would be beneficial for its application in medicinal chemistry and materials science.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 4-(Chloromethyl)-5-Methyl-2-(4-Methylphenyl)-1,3-Oxazole [myskinrecipes.com]

- 3. Buy 4-Methyl-5-phenyl-2-propyl-1,3-oxazole (EVT-12721574) | 651059-71-1 [evitachem.com]

- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole

CAS Number: 103788-61-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole is a heterocyclic organic compound that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a reactive chloromethyl group on a substituted oxazole ring, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its notable application in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀ClNO | [1] |

| Molecular Weight | 207.66 g/mol | [1] |

| Appearance | Solid (form) | |

| CAS Number | 103788-61-0 | [1] |

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye damage | H318 |

| May cause respiratory irritation | H335 |

Synthesis

Proposed Experimental Protocol (Robinson-Gabriel Synthesis)

This generalized protocol is based on established methods for oxazole synthesis and would require optimization by a skilled synthetic chemist for the specific target molecule.

Step 1: Synthesis of 2-Benzamido-1-chloropropan-2-one (Intermediate)

-

Reactants: Benzaldehyde, an appropriate amino ketone precursor with a chloromethyl group. A likely candidate for the amino ketone precursor is 1-amino-1-chloropropan-2-one, which would need to be synthesized separately.

-

Amidation: The amino ketone is acylated with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) at a controlled temperature (e.g., 0 °C to room temperature).

-

Work-up: The reaction mixture is washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 2-acylamino-ketone intermediate.

-

Purification: The intermediate is purified by recrystallization or column chromatography.

Step 2: Cyclodehydration to form this compound

-

Reaction Setup: The purified 2-benzamido-1-chloropropan-2-one is treated with a dehydrating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA).[2]

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent (e.g., chloroform for POCl₃) and may require heating (reflux).[1] The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched (e.g., by pouring onto ice). The product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The final product is purified by column chromatography or recrystallization to yield this compound.

Reactivity and Applications in Drug Development

The primary site of reactivity on this compound is the chloromethyl group, which is susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, making it a key intermediate in multi-step syntheses.

A significant application of this compound is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. A Chinese patent (CN1713907A) describes its use in the preparation of N-substituted pyrrolidine derivatives, which are potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes.

Experimental Protocol: Synthesis of a DPP-4 Inhibitor Intermediate

The following protocol is adapted from the general description found in patent literature for the reaction of this compound with a pyrrolidine derivative.

-

Reaction Setup: In a suitable reaction vessel, a solution of the desired N-substituted pyrrolidine is prepared in a mixture of tetrahydrofuran (THF) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).

-

Addition of Reactant: A solution of this compound (1 equivalent) in THF is added to the pyrrolidine solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (e.g., 30 minutes). The progress of the reaction is monitored by TLC.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The THF is removed under reduced pressure. Water is added to the residue, and the product is extracted with an organic solvent such as diethyl ether.

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated. The crude product is then purified by an appropriate method, such as column chromatography, to yield the desired N-alkylated pyrrolidine derivative.

Role in DPP-4 Inhibition and Signaling

Dipeptidyl peptidase-4 (DPP-4) is a transmembrane glycoprotein that functions as a serine protease. It plays a crucial role in glucose metabolism by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

The DPP-4 Signaling Pathway

-

Ingestion of Food: Following a meal, specialized enteroendocrine cells in the gut release GLP-1 and GIP into the bloodstream.

-

Incretin Action: These hormones travel to the pancreas and bind to their respective receptors on pancreatic β-cells. This binding stimulates the synthesis and secretion of insulin in a glucose-dependent manner. Simultaneously, incretins act on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels.

-

DPP-4 Inactivation: DPP-4 rapidly cleaves and inactivates GLP-1 and GIP, thereby limiting their insulinotropic effects.

Mechanism of Action of DPP-4 Inhibitors

DPP-4 inhibitors, synthesized using intermediates like this compound, are a class of oral hypoglycemic agents.

-

Enzyme Inhibition: These drugs bind to the active site of the DPP-4 enzyme, preventing it from degrading GLP-1 and GIP.

-

Prolonged Incretin Activity: By inhibiting DPP-4, the circulating levels of active incretins are increased and their duration of action is prolonged.

-

Enhanced Insulin Secretion and Suppressed Glucagon Release: The elevated incretin levels lead to a more sustained stimulation of glucose-dependent insulin secretion and a greater suppression of glucagon release.

-

Improved Glycemic Control: The net effect is a reduction in postprandial and fasting hyperglycemia in patients with type 2 diabetes.

Spectroscopic Data

Specific, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely available in peer-reviewed literature. Characterization of this compound would typically involve these standard analytical techniques to confirm its structure and purity. For researchers synthesizing this compound, it is recommended to perform full characterization.

Conclusion

This compound is a key synthetic intermediate with demonstrated utility in the construction of pharmacologically active molecules. Its application in the synthesis of DPP-4 inhibitors highlights its importance in drug discovery and development, particularly in the area of metabolic diseases. While detailed synthetic and spectroscopic data in the public domain are limited, its reactivity profile and established use in medicinal chemistry underscore its value to the scientific community.

References

Physicochemical Properties of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

This document outlines the core physicochemical properties of the heterocyclic compound 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole, a substance of interest in synthetic chemistry and potential pharmaceutical development. The primary focus is its molecular weight and formula, which are foundational for all stoichiometric and analytical procedures.

Molecular Identity and Weight

The molecular characteristics of this compound have been determined and are summarized below. This data is critical for experimental design, reaction stoichiometry, and analytical characterization.

| Identifier | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 103788-61-0 | [1] |

| Molecular Formula | C₁₁H₁₀ClNO | [1] |

| Molecular Weight | 207.66 g/mol | [1] |

References

Navigating the Solubility Landscape of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on delivering detailed experimental protocols for determining its solubility in various organic solvents. Furthermore, it outlines a logical workflow for solubility testing and data interpretation, crucial for applications in drug discovery and development. This guide is intended to equip researchers and scientists with the necessary tools and methodologies to accurately assess the solubility of this compound and similar oxazole derivatives.

Introduction to this compound

This compound (CAS No: 103788-61-0) is a heterocyclic compound featuring an oxazole ring.[1] The oxazole moiety is a prominent scaffold in medicinal chemistry, known to impart a wide range of biological activities. The presence of a reactive chloromethyl group makes this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Understanding its solubility is a critical first step in its effective utilization in synthetic and medicinal chemistry, as solubility significantly impacts reaction kinetics, purification, and formulation.

Compound Properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₀ClNO |

| Molecular Weight | 207.66 g/mol |

| Appearance | Likely a solid at room temperature |

Predicted Solubility Profile

While specific experimental data is scarce, the structure of this compound—containing both a nonpolar phenyl group and a more polar oxazole ring—suggests it will exhibit a range of solubilities in common organic solvents. Generally, it is anticipated to be more soluble in polar aprotic solvents and less soluble in nonpolar and polar protic solvents. A systematic experimental evaluation is necessary to establish a definitive solubility profile.

Experimental Determination of Solubility

Accurate determination of solubility is paramount for the successful application of this compound in research and development. The following section details a standard experimental protocol for measuring its thermodynamic solubility.

Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[2][3]

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane).

-

Seal the vials to prevent solvent evaporation.

-

Agitate the mixtures at a constant, controlled temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is crucial to confirm saturation.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid in each vial to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. To ensure no solid particles are transferred, filtration through a solvent-compatible syringe filter (e.g., PTFE for organic solvents) is highly recommended.

-

-

Quantification of Solute:

-

Quantify the concentration of this compound in the filtered supernatant using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per liter (g/L) or moles per liter (mol/L).

-

The following diagram illustrates the workflow for this experimental protocol.

References

Spectroscopic Analysis of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole: A Technical Guide

Disclaimer: Publicly accessible databases and scientific literature do not currently provide specific, experimentally-derived spectroscopic data (NMR, IR, MS) for the compound 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. This guide has been constructed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the expected spectroscopic characteristics of this molecule, based on established principles of spectroscopy and data from analogous structures. The experimental protocols provided are standardized methodologies for the analysis of small organic molecules.

Expected Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations derived from spectral data of structurally similar oxazole derivatives and standard chemical shift/frequency correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | Multiplet | 2H | Phenyl protons (ortho) |

| ~ 7.4 - 7.5 | Multiplet | 3H | Phenyl protons (meta, para) |

| ~ 4.7 | Singlet | 2H | -CH₂Cl (Chloromethyl) |

| ~ 2.4 | Singlet | 3H | -CH₃ (Methyl) |

Table 2: Expected ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 161 | C2 (Oxazole ring, C=N) |

| ~ 149 | C5 (Oxazole ring) |

| ~ 138 | C4 (Oxazole ring) |

| ~ 131 | Phenyl C (para) |

| ~ 129 | Phenyl C (meta) |

| ~ 127 | Phenyl C (ipso) |

| ~ 126 | Phenyl C (ortho) |

| ~ 35 | -CH₂Cl (Chloromethyl) |

| ~ 11 | -CH₃ (Methyl) |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic (Phenyl) |

| ~ 2950 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| ~ 1650 - 1630 | Strong | C=N Stretch | Oxazole Ring |

| ~ 1580 - 1450 | Medium-Strong | C=C Stretch | Aromatic & Oxazole Rings |

| ~ 1380 | Medium | C-H Bend | -CH₃ |

| ~ 1250 | Medium | C-O-C Stretch | Oxazole Ring |

| ~ 800 - 700 | Strong | C-Cl Stretch | Chloromethyl |

| ~ 750 & ~ 690 | Strong | C-H Out-of-plane Bend | Monosubstituted Phenyl |

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI): The molecular formula of this compound is C₁₁H₁₀ClNO. The expected molecular weight is approximately 207.66 g/mol . The mass spectrum would show a molecular ion peak (M⁺) cluster, with the characteristic M and M+2 isotopic pattern for a single chlorine atom (approximate ratio of 3:1).

Table 4: Predicted Major Mass Fragments

| m/z | Possible Fragment Ion | Notes |

| 207/209 | [C₁₁H₁₀ClNO]⁺ | Molecular ion (M⁺) |

| 172 | [M - Cl]⁺ | Loss of chlorine radical |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Weigh approximately 5-10 mg of the purified solid sample.[1]

-

Dissolution: Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved.[1]

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[1]

-

Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

For ¹H NMR , acquire the spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay).[2]

-

For ¹³C NMR , acquire the spectrum using proton-decoupled mode. A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.[2][3]

-

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol (ATR Method)

-

Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal to subtract atmospheric and instrumental interferences.[4]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal.[4]

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small quantity of the volatile, thermally stable sample into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high-vacuum source chamber.[5][6]

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing fragmentation.[7][8]

-

Mass Analysis: Accelerate the resulting ions out of the ion source and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).[6]

-

Detection: The separated ions strike a detector, which generates a signal proportional to the ion abundance.

-

Spectrum Generation: The instrument's software plots the relative abundance of ions against their m/z ratio to produce the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a synthesized chemical compound using the spectroscopic methods described.

Caption: General workflow for the characterization of a chemical compound.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. books.rsc.org [books.rsc.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

The Chloromethyl Group in Heterocyclic Chemistry: A-Lynchpin for Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chloromethyl group (–CH₂Cl), when attached to a heterocyclic core, represents a highly versatile and reactive functional handle pivotal to synthetic chemistry and drug development. Its reactivity, analogous to a benzylic halide, allows for a wide array of nucleophilic substitutions, making it a cornerstone for introducing diverse molecular fragments and constructing complex scaffolds. This guide provides a comprehensive overview of the core principles governing the reactivity of chloromethylated heterocycles. It delves into the mechanistic dichotomy of Sₙ1 and Sₙ2 pathways, explores the electronic and steric factors influencing reaction outcomes, and presents key transformations relevant to medicinal chemistry. Detailed experimental protocols, comparative data, and workflow visualizations are included to furnish researchers with the practical knowledge required to effectively harness the synthetic potential of these critical intermediates.

Core Concepts: The Duality of Sₙ1 and Sₙ2 Reactivity

The chloromethyl group attached to a heterocyclic ring system exhibits reactivity similar to that of benzylic halides. This enhanced reactivity is a direct consequence of the adjacent aromatic ring's ability to stabilize the transition states of both Sₙ1 and Sₙ2 reactions.[1] The operative mechanism is a delicate balance of several factors, including the structure of the heterocycle, the nature of the nucleophile, and the solvent system employed.[2]

-

Sₙ1 (Substitution Nucleophilic Unimolecular): This two-step mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate after the chloride leaving group departs.[1][3] The positive charge is delocalized into the heterocyclic ring, significantly lowering the activation energy. This pathway is favored by:

-

Sₙ2 (Substitution Nucleophilic Bimolecular): This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the chloride ion leaves.[3] The transition state is stabilized by the delocalization of π-electrons from the adjacent heterocyclic ring. This pathway is favored by:

Primary chloromethylated heterocycles typically favor the Sₙ2 pathway, while secondary or tertiary analogues are more inclined towards Sₙ1. However, this is a generalization, and the specific electronic nature of the heterocycle can significantly influence the outcome.

Key Factors Influencing Reactivity

The reactivity of the chloromethyl group is not uniform across all heterocyclic systems. A nuanced understanding of the interplay between the heterocycle's structure, its electronic properties, and the reaction conditions is critical for predicting and controlling chemical transformations.

Nature of the Heterocyclic Ring

The type of heteroatom and the overall aromatic character of the ring are paramount.

-

Electron-Rich Heterocycles (e.g., Furan, Indole): These rings can effectively stabilize the carbocation intermediate required for an Sₙ1 pathway. For instance, 5-(chloromethyl)furfural (CMF) readily undergoes Sₙ1 type reactions.[5] The chloromethyl group on furan is known for its high reactivity in nucleophilic substitutions.[6]

-

Electron-Deficient Heterocycles (e.g., Pyridine, Thiazole): The electron-withdrawing nature of the nitrogen atom in pyridine makes nucleophilic attack on the ring itself possible, but it also influences the reactivity of the attached chloromethyl group.[7][8] For 2-chloro-5-chloromethylthiazole, the chloromethyl group serves as a potent alkylating agent, though the chlorine on the ring can also be a site for substitution.[9][10]

Position of the Chloromethyl Group

The point of attachment on the heterocyclic ring dramatically affects reactivity. Substitution at positions that allow for direct resonance stabilization of a carbocation or transition state (e.g., positions 2 and 4 on a pyridine ring) will enhance reactivity.[7]

Reaction Conditions

-

Nucleophile: Strong nucleophiles (e.g., CN⁻, RS⁻, R₂N⁻) favor Sₙ2 reactions, while weak nucleophiles (H₂O, ROH) favor Sₙ1. The reaction of 2-(chloromethyl)furans with aqueous potassium cyanide is a classic example where the nucleophile dictates the product distribution.[11]

-

Solvent: Polar protic solvents stabilize carbocations, promoting Sₙ1 pathways. Polar aprotic solvents do not solvate nucleophiles as strongly, increasing their effective strength and favoring Sₙ2 reactions.[10]

-

Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for Sₙ1 reactions, which often have a higher energy requirement for the initial bond-breaking step.

The following diagram illustrates the key factors influencing the reaction pathway.

Caption: Factors influencing the reactivity of chloromethylated heterocycles.

Common Transformations and Synthetic Applications

The chloromethyl group is a gateway to a multitude of other functionalities, making these compounds invaluable in building molecular complexity.

-

N-Alkylation: Reactions with primary or secondary amines are fundamental for synthesizing compounds with diverse biological activities. This is a common strategy in the synthesis of indole derivatives.[12]

-

O-Alkylation: Reaction with alcohols or phenols yields ethers.

-

S-Alkylation: Thiolates are excellent nucleophiles for forming thioethers, a common moiety in pharmaceuticals.

-

C-C Bond Formation: Carbanions, such as those derived from malonates or cyanides, readily displace the chloride to form new carbon-carbon bonds.[11] This is crucial for extending carbon skeletons.

-

Conversion to Other Functional Groups: The chloromethyl group can be converted into aldehydes (via Sommelet or Kröhnke oxidation), nitriles, or azides, further expanding its synthetic utility.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the nucleophilic substitution of various chloromethylated heterocycles. These examples are illustrative and highlight the versatility of these intermediates.

Table 1: N-Alkylation Reactions

| Heterocycle | Nucleophile | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(ortho-chloromethyl)aryl amide | Sulfur ylide | Mild | Cascade reaction | High | [13] |

| 3-Chloro-2-CF₃-indole | Benzyl bromide | Base catalyzed | - | High | [12] |

| 2-Chloropyridine | Amine | Heat | - | Good |[14] |

Table 2: C-C Bond Formation Reactions

| Heterocycle | Nucleophile | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(Chloromethyl)furan | KCN (aq) | Water | Varies | Varies | [11][15] |

| 3-Iodo-2-CF₃-indole | Phenylacetylene | Et₃N | RT, Pd/Cu catalyst | ~100% | [12] |

| Indole | Aromatic fluoromethyl ketone | Water | K₂CO₃/n-Bu₄PBr | Good-Excellent |[16] |

Table 3: Other Nucleophilic Substitutions

| Heterocycle | Nucleophile | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-(Chloromethyl)furfural | Alkylammonium acetate | Acetonitrile | RT, 10 min | 96% | [5] |

| 3-Halo-2-CF₃-indole | 4-Methylthiophenol | - | - | High | [12] |

| Chloromethyl chlorosulfate | Sodium phenoxide | THF | - | - |[17] |

Experimental Protocols

General Protocol for N-Benzylation of 3-Halo-2-(trifluoromethyl)-1H-indole[14]

Objective: To introduce a benzyl protecting group onto the nitrogen of a 3-halo-2-CF₃-indole.

Materials:

-

3-Halo-2-(trifluoromethyl)-1H-indole (1.0 equiv)

-

Benzyl bromide (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (1.5 equiv)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the 3-halo-2-(trifluoromethyl)-1H-indole in DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 10-15 minutes.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-benzylated indole.

General Protocol for Friedel-Crafts type reaction of Indoles with Aromatic Fluoromethyl Ketones[18]

Objective: To synthesize trifluoromethyl(indolyl)phenylmethanols via reaction of an indole with an aromatic fluoromethyl ketone.

Materials:

-

Indole (1.0 equiv)

-

Aromatic fluoromethyl ketone (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (15 mol %)

-

Tetrabutylphosphonium bromide (n-Bu₄PBr) (15 mol %)

-

Water

Procedure:

-

In a reaction vessel, combine the indole, aromatic fluoromethyl ketone, potassium carbonate, and tetrabutylphosphonium bromide in water.

-

Stir the reaction mixture vigorously at the appropriate temperature (as determined by optimization, often room temperature to gentle heating).

-

Monitor the reaction by TLC until the starting indole is consumed.

-

Upon completion, the product often precipitates from the aqueous medium. Isolate the solid product by filtration.

-

Wash the collected solid with water and dry under vacuum.

-

The desired trifluoromethyl(indolyl)phenylmethanol is typically obtained in high purity without the need for column chromatography.

The diagram below outlines a general workflow for these types of nucleophilic substitution experiments.

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

Chloromethylated heterocyclic compounds are exceptionally valuable and reactive intermediates in organic synthesis. Their reactivity, governed by a balance between Sₙ1 and Sₙ2 mechanisms, can be finely tuned by selecting the appropriate heterocyclic scaffold, nucleophile, and reaction conditions. A thorough understanding of these principles allows chemists in pharmaceutical and materials science to strategically design and execute synthetic routes to novel and complex molecules. The protocols and data presented herein serve as a foundational guide for leveraging the rich chemistry of these essential building blocks.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan [mdpi.com]

- 6. CAS 617-88-9: 2-(Chloromethyl)furan | CymitQuimica [cymitquimica.com]

- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 8. m.youtube.com [m.youtube.com]

- 9. nbinno.com [nbinno.com]

- 10. 2-Chloro-5-Chloromethylthiazole | Chemical Properties, Uses, Safety, Supplier Information – Buy High Purity Thiazole Compounds in China [quinoline-thiophene.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of indoles through highly efficient cascade reactions of sulfur ylides and N-(ortho-chloromethyl)aryl amides. | Semantic Scholar [semanticscholar.org]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. BJOC - Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water [beilstein-journals.org]

- 17. Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Pharmacophore Potential of the 2-Phenyl-5-Methyloxazole Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction

The 2-phenyl-5-methyloxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This five-membered heterocyclic ring system, featuring a phenyl group at the 2-position and a methyl group at the 5-position, provides a versatile template for the design and development of novel therapeutic agents. Its structural rigidity, coupled with the potential for diverse substitutions on both the phenyl and oxazole rings, allows for the fine-tuning of physicochemical properties and pharmacological activity. This technical guide provides an in-depth exploration of the pharmacophore potential of the 2-phenyl-5-methyloxazole core, summarizing key biological activities, structure-activity relationships (SAR), relevant experimental protocols, and associated signaling pathways.

Biological Activities and Quantitative Data

Derivatives of the 2-phenyl-5-methyloxazole scaffold and structurally similar analogs have exhibited promising in vitro activities across several therapeutic areas, including oncology, dermatology, and infectious diseases. The following tables summarize the available quantitative data for these activities.

Anticancer Activity

The 2-phenyl-5-methyloxazole core is a constituent of compounds investigated for their antiproliferative effects against various cancer cell lines. The mechanism of action for many oxazole derivatives involves the inhibition of crucial cellular targets like tubulin polymerization and various protein kinases.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Phenyl-oxazole-4-carboxamide derivative (1k) | Human colorectal DLD-1 | 0.229 (GI50) | [1] |

| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative (4e) | MCF-7 (Breast) | 1-10 | [2] |

| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative (4f) | SK-MEL-28 (Melanoma) | 1-10 | [2] |

| 2-(2-Chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | A-549, Bel7402, HCT-8 | Moderate Activity | [3] |

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives (VIb-d) | HeLa | 10.64 - 33.62 | [4] |

Tyrosinase Inhibitory Activity

Compounds containing a 2-phenyl-oxazole or the closely related 2-phenyl-benzoxazole scaffold have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This makes them attractive candidates for the development of skin-lightening agents.

| Compound Series | Substrate | IC50 (µM) | Reference |

| 2-Phenyl-5-methylbenzoxazole derivative (13) | L-tyrosine | 3.50 ± 0.07 | [5] |

| 6-Methyl-2-phenylbenzoxazole derivative (3) | L-tyrosine | 0.51 ± 0.00 | [5] |

| 6-Chloro-2-phenylbenzoxazole derivative (8) | L-tyrosine | 2.22 ± 0.16 | [5] |

| Kojic Acid (Reference) | L-tyrosine | 14.33 ± 1.63 | [5] |

Antimicrobial Activity

The 2-phenyl-5-methyloxazole scaffold has been explored for its potential in combating bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for evaluating this activity.

| Compound Series | Microorganism | MIC (µg/mL) | Reference |

| 5-Methyl-2-(2,4-disubstituted phenyl)benzoxazole (4b) | Staphylococcus aureus | 12.5 | [6] |

| 5-Methyl-2-(2,4-disubstituted phenyl)benzoxazole (4c) | Staphylococcus aureus | 12.5 | [6] |

| 6-Methyl-2-(2,4-disubstituted phenyl)benzoxazole (5a) | Pseudomonas aeruginosa | 25 | [6] |

| 5-Methyl-2-(2,4-disubstituted phenyl)benzoxazole (4c) | Candida albicans | 12.5 | [6] |

| N-Oxazolyl- and N-Thiazolylcarboxamides | Mycobacterium tuberculosis H37Ra | 3.13 | [7] |

Antioxidant Activity

The antioxidant potential of 2-phenyl-5-methyloxazole derivatives is often evaluated by their ability to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl).

| Compound Series | Assay | IC50 (µM) | Reference |

| 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazole (1c) | DPPH | Potent Activity | [8] |

| 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazole (1b) | ABTS | Strong Activity | [8] |

| Thiazolyl-polyphenolic compounds (7j, 7k) | DPPH, ABTS | Enhanced Activity vs. Standards | [9] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of the pharmacophore potential of the 2-phenyl-5-methyloxazole scaffold.

Synthesis of 2-Phenyl-5-methyloxazole Derivatives

A common synthetic route to 2-phenyl-5-methyloxazole derivatives is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.

General Procedure:

-

Acylation of α-Amino Ketone: An appropriate α-amino ketone is acylated with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent like dichloromethane (DCM) at 0°C to room temperature.

-

Cyclization: The resulting N-(2-oxopropyl)benzamide is treated with a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid. The reaction mixture is typically heated to facilitate the intramolecular cyclization and dehydration to form the 2-phenyl-5-methyloxazole ring.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the antiproliferative activity of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.

-

MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 3-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of tyrosinase, using L-DOPA as a substrate.

Protocol:

-

Reagent Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8), a solution of L-DOPA in the same buffer, and solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Assay Reaction: In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound at various concentrations.

-

Initiation and Incubation: Initiate the reaction by adding the L-DOPA solution to each well. The plate is then incubated at 37°C.

-

Absorbance Reading: The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.

-

Data Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Protocol:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also, prepare solutions of the test compounds at various concentrations.

-

Reaction Mixture: In a 96-well plate, add the DPPH solution to each well containing the test compound.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of the 2-phenyl-5-methyloxazole scaffold suggest its interaction with multiple cellular signaling pathways. While specific pathways for this exact scaffold are still under extensive investigation, inferences can be drawn from the activities of structurally related compounds.

Anticancer Signaling Pathways

Many oxazole-containing anticancer agents are known to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

Tyrosinase Inhibition and Melanogenesis Pathway

The inhibition of tyrosinase by 2-phenyl-5-methyloxazole analogs directly impacts the melanogenesis pathway, reducing the production of melanin.

Experimental and Logical Workflows

The development of drugs based on the 2-phenyl-5-methyloxazole scaffold follows a logical progression from synthesis to biological evaluation.

Conclusion

The 2-phenyl-5-methyloxazole scaffold represents a highly promising and versatile core for the development of new therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, dermatology, and infectious diseases. The structure-activity relationship studies, although still evolving, highlight the critical role of substituents on the phenyl ring in modulating biological activity. Future research should focus on expanding the library of analogs to establish a more comprehensive SAR, elucidating the specific molecular targets and signaling pathways, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The detailed protocols and workflow presented in this guide provide a solid foundation for researchers to further explore and unlock the full therapeutic potential of this remarkable pharmacophore.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights [mdpi.com]

- 9. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole ring is a crucial heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The Robinson-Gabriel synthesis is a classic and reliable method for the construction of the oxazole ring system. This reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone to afford the corresponding oxazole.[1] This application note provides detailed protocols for the synthesis of 2,5-disubstituted oxazoles via the Robinson-Gabriel reaction, including a summary of various dehydrating agents, and troubleshooting guidelines.

Reaction Principle

The core of the Robinson-Gabriel synthesis is the acid-catalyzed intramolecular cyclization of a 2-acylamino-ketone, followed by dehydration to form the aromatic oxazole ring. The requisite 2-acylamino-ketone starting materials can be readily prepared through methods such as the Dakin-West reaction.[1] The choice of the cyclodehydrating agent is critical and can significantly influence the reaction yield and substrate scope.

Data Presentation

Table 1: Common Cyclodehydrating Agents for the Robinson-Gabriel Synthesis

| Dehydrating Agent | Typical Solvent(s) | Typical Temperature | Notes |

| Concentrated Sulfuric Acid (H₂SO₄) | Acetic Anhydride | 90-100°C | The traditional and cost-effective choice, but can be too harsh for sensitive substrates, potentially leading to low yields and tar formation. |

| Phosphorus Pentoxide (P₂O₅) | Toluene, Xylene | Reflux | A strong dehydrating agent, often used when H₂SO₄ fails. |

| Phosphoryl Chloride (POCl₃) | Pyridine, DMF | 80-110°C | Effective, but can lead to chlorinated byproducts. |

| Polyphosphoric Acid (PPA) | Neat | 100-160°C | Often provides good yields, but its high viscosity can make stirring and workup challenging. |

| Trifluoroacetic Anhydride (TFAA) | THF, Dioxane | Room Temperature to Reflux | A milder reagent, suitable for substrates with acid-sensitive functional groups and for solid-phase synthesis.[2] |

| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | CH₂, Cl₂ | Room Temperature | A very mild, two-step procedure (Wipf's modification) starting from a β-hydroxy amide, showing high functional group tolerance.[2] |

Table 2: Representative Examples of 2,5-Disubstituted Oxazoles Synthesized via Robinson-Gabriel and Related Methods

| 2-Substituent | 5-Substituent | Dehydrating Agent/Method | Yield (%) |

| Phenyl | Phenyl | H₂SO₄ | Good |

| 4-Trifluoromethylphenyl | Phenyl | H₂SO₄ (in a tandem Ugi/Robinson-Gabriel sequence) | 72[3] |

| Various Aryl | Various Aryl | POCl₃ | Moderate to Good |

| Methyl | Phenyl | Trifluoroacetic Anhydride | Good |

| Phenyl | 4-Methoxyphenyl | PPh₃/I₂ (Wipf's Modification) | High |

Experimental Protocols

Protocol 1: Classical Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

This protocol describes the synthesis of 2,5-diphenyloxazole from N-phenacylbenzamide using concentrated sulfuric acid as the cyclodehydrating agent.

Materials:

-

N-phenacylbenzamide (1.0 eq)

-

Acetic Anhydride

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1-0.2 eq)

-

Ice-water

-

Sodium Bicarbonate solution (saturated)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve N-phenacylbenzamide in acetic anhydride (approximately 5-10 mL per gram of substrate).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid dropwise with stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 90-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2,5-diphenyloxazole.

Protocol 2: Wipf's Modification for the Synthesis of 2,5-Disubstituted Oxazoles

This two-step protocol is advantageous for substrates that are sensitive to strong acids and starts from a β-hydroxy amide.

Step A: Oxidation of the β-Hydroxy Amide to the β-Keto Amide

Materials:

-

β-Hydroxy amide (1.0 eq)

-

Dess-Martin Periodinane (DMP, 1.1-1.5 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the β-hydroxy amide in anhydrous dichloromethane in a round-bottom flask.

-

Add Dess-Martin periodinane portion-wise at room temperature with stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.

-

Stir the biphasic mixture vigorously until both layers are clear.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting β-keto amide is often used in the next step without further purification.

Step B: Cyclodehydration of the β-Keto Amide to the Oxazole

Materials:

-

Crude β-Keto Amide from Step A (1.0 eq)

-

Triphenylphosphine (PPh₃, 1.5-2.0 eq)

-

Iodine (I₂, 1.5-2.0 eq)

-

Triethylamine (Et₃N, 3.0-4.0 eq)

-

Anhydrous Acetonitrile or THF

-

Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the crude β-keto amide in anhydrous acetonitrile or THF.

-

Add triethylamine and triphenylphosphine to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of iodine in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel chromatography to obtain the desired 2,5-disubstituted oxazole.

Mandatory Visualization

Caption: Reaction mechanism of the Robinson-Gabriel synthesis.

Caption: General experimental workflow for the Robinson-Gabriel synthesis.

References

Van Leusen Oxazole Synthesis: A Detailed Protocol for Substituted Oxazoles

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Van Leusen oxazole synthesis is a powerful and versatile method for the formation of oxazole rings, a common scaffold in many biologically active compounds and natural products. This reaction utilizes tosylmethyl isocyanide (TosMIC) or its derivatives as a key reagent to construct the oxazole core from aldehydes. This document provides a detailed protocol for the synthesis of substituted oxazoles via the Van Leusen reaction, including reaction mechanisms, experimental procedures, and quantitative data for the synthesis of various substituted oxazoles.

Reaction Principle

The Van Leusen oxazole synthesis proceeds through the base-mediated reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) or a substituted derivative. The reaction involves the initial deprotonation of TosMIC, followed by a nucleophilic attack on the aldehyde carbonyl group. The resulting intermediate undergoes a cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring.[1][2][3] The substitution pattern of the final oxazole product is determined by the choice of the aldehyde and the TosMIC reagent. Using unsubstituted TosMIC typically yields 5-substituted oxazoles, while α-substituted TosMIC reagents lead to the formation of 4-substituted or 4,5-disubstituted oxazoles.[1][4][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of substituted oxazoles based on the Van Leusen reaction.

General Procedure for the Synthesis of 4-Substituted Oxazoles

This protocol is adapted from the work of Sisko et al. for the synthesis of 4-substituted oxazoles using α-substituted TosMIC reagents.[1]

Materials:

-

α-Substituted tosylmethyl isocyanide (1.0 equivalent)

-

Aldehyde (1.0 equivalent)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Methanol (MeOH)

Procedure:

-

To a solution of the α-substituted tosylmethyl isocyanide (1.0 equiv) and the aldehyde (1.0 equiv) in methanol, add potassium carbonate (2.0 equiv).[1]

-

Stir the reaction mixture at reflux for 4-12 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the methanol under reduced pressure.

-

Add water and an organic solvent (e.g., ethyl acetate) to the residue and transfer to a separatory funnel.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 4-substituted oxazole.[1]

Example Synthesis of 4-Benzyl-5-phenyloxazole[1]

Materials:

-

α-Benzyl-p-toluenesulfonylmethyl isocyanide (1.00 g, 3.50 mmol)

-

Benzaldehyde (0.37 g, 3.50 mmol)

-

Potassium carbonate (0.97 g, 7.00 mmol)

-

Methanol (20 mL)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Combine α-benzyl-p-toluenesulfonylmethyl isocyanide (1.00 g, 3.50 mmol) and benzaldehyde (0.37 g, 3.50 mmol) in a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.[1]

-

Add methanol (20 mL) to the flask.[1]

-

Add potassium carbonate (0.97 g, 7.00 mmol) to the stirred solution.[1]

-

Heat the reaction mixture to reflux and maintain for 6 hours.[1]

-

Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure.[1]

-

Add water (20 mL) and ethyl acetate (20 mL) to the residue and transfer to a separatory funnel.[1]

-

Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[1]

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.[1]

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 4-benzyl-5-phenyloxazole.

Data Presentation

The following table summarizes the yields for the synthesis of various 4-substituted oxazoles using the modified Van Leusen reaction, as reported by Sisko et al.[1]

| Entry | α-Substituted TosMIC (R¹) | Aldehyde (R²) | Product | Yield (%) |

| 1 | Benzyl | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 85 |

| 2 | Methyl | Benzaldehyde | 4-Methyl-5-phenyloxazole | 78 |

| 3 | Isopropyl | Benzaldehyde | 4-Isopropyl-5-phenyloxazole | 65 |

| 4 | Benzyl | 4-Chlorobenzaldehyde | 4-Benzyl-5-(4-chlorophenyl)oxazole | 82 |

| 5 | Methyl | 4-Methoxybenzaldehyde | 4-Methyl-5-(4-methoxyphenyl)oxazole | 75 |

Visualizations

Van Leusen Oxazole Synthesis Workflow

The following diagram illustrates the general workflow for the Van Leusen synthesis of substituted oxazoles.

Van Leusen Oxazole Synthesis Mechanism

The diagram below outlines the reaction mechanism for the formation of a 4,5-disubstituted oxazole from an α-substituted TosMIC and an aldehyde.

References

- 1. benchchem.com [benchchem.com]

- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole as a Versatile Synthetic Intermediate

Introduction

4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole is a highly functionalized heterocyclic compound that serves as a valuable intermediate in synthetic organic and medicinal chemistry. Its structure incorporates a stable 2-phenyl-5-methyl-oxazole core, which is a known pharmacophore present in many biologically active molecules. The key to its utility lies in the reactive 4-(chloromethyl) group. This benzylic-type chloride is an excellent electrophile, making the molecule an ideal scaffold for introducing the oxazole moiety into larger structures via nucleophilic substitution reactions. This allows for the synthesis of diverse molecular libraries for applications in drug discovery, agrochemicals, and materials science.[1][2]

Key Applications

The primary application of this compound is as a building block for more complex molecules, leveraging the reactivity of the chloromethyl group.[3] Derivatives synthesized from this intermediate have been investigated for a range of biological activities, capitalizing on the established therapeutic potential of the oxazole nucleus.[4]

-

Medicinal Chemistry & Drug Development: The oxazole scaffold is a constituent of numerous compounds with promising therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] By reacting the chloromethyl group with various nucleophiles (amines, thiols, alcohols, etc.), researchers can generate libraries of novel compounds for screening against biological targets. A significant area of exploration for related heterocyclic structures is the development of kinase inhibitors, particularly for pathways involved in inflammation, such as the p38 MAP kinase pathway.[5][6][7]

-

Agrochemicals: The reactivity and stability of the oxazole core make it a suitable component for the preparation of novel pesticides and herbicides.[1]

-

Material Science: The stable, rigid structure of the oxazole ring can be incorporated into specialty polymers and dyes.

Core Reaction: Nucleophilic Substitution

The most fundamental and widely used reaction involving this compound is the nucleophilic substitution (S_N2) at the methylene carbon. The adjacent oxazole ring stabilizes the transition state, facilitating the displacement of the chloride anion by a wide range of nucleophiles.

A generalized reaction scheme is as follows:

Where Nu- represents a nucleophile (e.g., R₂NH, RS⁻, RO⁻).

The following diagram illustrates the general experimental workflow for utilizing this intermediate.

Caption: General experimental workflow for nucleophilic substitution.

Experimental Protocols

The following are detailed protocols for the synthesis of representative derivatives based on established methodologies for analogous chloromethyl-oxazoles.

Protocol 1: Synthesis of a Tertiary Amine Derivative

This protocol describes the synthesis of N-((5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl)morpholine, a common reaction with a secondary amine.

Materials:

-

This compound

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.0 eq, e.g., 2.08 g, 10 mmol).

-

Add anhydrous acetonitrile (40 mL) to dissolve the starting material.

-

To the stirred solution, add morpholine (1.2 eq, 1.05 g, 12 mmol) followed by anhydrous potassium carbonate (2.0 eq, 2.76 g, 20 mmol).

-

Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C.

-

Maintain stirring at 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-((5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl)morpholine.

Protocol 2: Synthesis of a Thioether Derivative

This protocol outlines the synthesis of 4-((phenylthio)methyl)-5-methyl-2-phenyl-1,3-oxazole via reaction with a thiol.

Materials:

-

This compound

-

Thiophenol

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Caution: Sodium hydride reacts violently with water. Perform this reaction under an inert atmosphere (e.g., Nitrogen or Argon).

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add anhydrous THF (30 mL).

-

Carefully add sodium hydride (1.1 eq, 0.44 g, 11 mmol) to the THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add thiophenol (1.0 eq, 1.10 g, 10 mmol) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 20 minutes to form the sodium thiophenolate.

-

In a separate flask, dissolve this compound (1.0 eq, 2.08 g, 10 mmol) in anhydrous THF (15 mL).

-

Add the oxazole solution dropwise to the thiophenolate suspension at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding deionized water (20 mL) at 0 °C.

-

Partition the mixture between dichloromethane (50 mL) and water (30 mL).

-

Separate the organic layer, wash with water (2 x 25 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the pure thioether product.

Data Presentation: Representative Reaction Data

The following table summarizes expected outcomes for nucleophilic substitution reactions on chloromethyl-oxazole scaffolds, based on data from analogous systems. Actual yields may vary.

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product Type | Approx. Yield (%) |

| 1 | Morpholine | K₂CO₃ | CH₃CN | 80 | 5 | Tertiary Amine | 85-95 |

| 2 | Aniline | Et₃N | DMF | 90 | 8 | Secondary Amine | 70-85 |

| 3 | Thiophenol | NaH | THF | RT | 14 | Thioether | 80-90 |

| 4 | Sodium Methoxide | - | MeOH | RT | 3 | Methyl Ether | 75-85 |

| 5 | Sodium Azide | - | DMF | 60 | 6 | Azide | >90 |